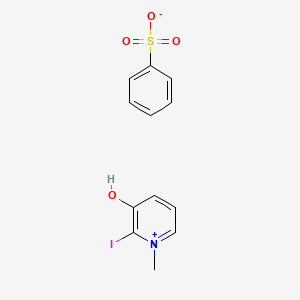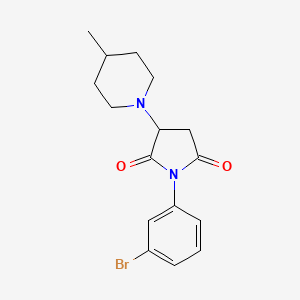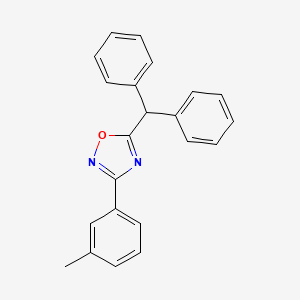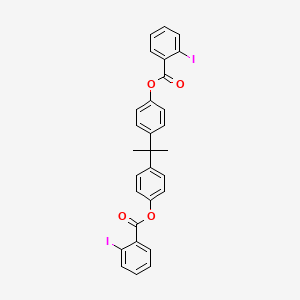![molecular formula C13H15Cl2N5O2S B5155427 N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)
N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide, also known as TCNB, is a chemical compound that has been widely used in scientific research. TCNB is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been used to study the role of PTPs in various biological processes.
Mécanisme D'action
N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide inhibits PTP activity by binding to the active site of the enzyme and preventing it from removing phosphate groups from proteins. This leads to an increase in the phosphorylation of proteins, which can have downstream effects on cell signaling pathways. This compound has been shown to selectively inhibit certain PTPs, making it a useful tool for studying the function of specific PTPs in biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In immune cells, this compound has been shown to modulate cytokine production and T cell activation. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide in lab experiments is its potency and selectivity for certain PTPs. This allows researchers to study the effects of PTP inhibition on specific signaling pathways and biological processes. However, this compound also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the observed effects are specific to PTP inhibition and not due to other factors.
Orientations Futures
There are many potential future directions for N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of this compound. Another area of interest is the use of this compound and other PTP inhibitors as potential therapies for cancer and autoimmune diseases. Finally, the effects of PTP inhibition on other biological processes, such as metabolism and neurodegeneration, are also areas of active research.
Méthodes De Synthèse
The synthesis of N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with tert-butylamine to form N-tert-butyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 6-chloro-1,3,5-triazine-2-amine to form this compound. The synthesis of this compound is a multi-step process that requires careful handling of the reagents and purification of the final product.
Applications De Recherche Scientifique
N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide has been used extensively in scientific research to study the role of PTPs in various biological processes. PTPs are enzymes that remove phosphate groups from proteins, and their dysregulation has been implicated in many diseases, including cancer, diabetes, and autoimmune disorders. This compound inhibits PTP activity and has been used to study the effects of PTP inhibition on cell signaling, proliferation, and differentiation.
Propriétés
IUPAC Name |
N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5O2S/c1-13(2,3)19-11-16-10(15)17-12(18-11)20-23(21,22)9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHMIBMIQGTYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5155352.png)

![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)


![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)


![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)
